molecular formula C8H5ClN2O B568958 3-Chloro-1,6-naphthyridin-5(6H)-one CAS No. 1393583-57-7

3-Chloro-1,6-naphthyridin-5(6H)-one

Cat. No. B568958
CAS RN: 1393583-57-7
M. Wt: 180.591
InChI Key: HYJQIYWSQWHCIW-UHFFFAOYSA-N
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Description

3-Chloro-1,6-naphthyridin-5(6H)-one, also known as 3-chloro-1,6-naphthyridine, is a heterocyclic organic compound that is widely used in scientific research due to its unique properties and applications. The compound is a colorless solid that is soluble in organic solvents and has a melting point of 138-140°C. 3-Chloro-1,6-naphthyridin-5(6H)-one is an important intermediate in the synthesis of a variety of organic compounds and is also used as a starting material for the synthesis of heterocyclic compounds.

Scientific Research Applications

3-Chloro-1,6-naphthyridin-5(6H)-one is widely used in scientific research due to its unique properties and applications. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, and as an intermediate in the synthesis of organic compounds. It is also used in the synthesis of a variety of pharmaceuticals and agrochemicals, and as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of 3-Chloro-1,6-naphthyridin-5(6H)-one-naphthyridin-5(6H)-one is not well understood. However, it is believed that the compound acts as an electron acceptor, and its reactivity is due to the presence of the chloro group. The compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and redox reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1,6-naphthyridin-5(6H)-one-naphthyridin-5(6H)-one are not well understood. However, the compound has been shown to have some biological activity, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages And Limitations For Lab Experiments

3-Chloro-1,6-naphthyridin-5(6H)-one is a useful reagent in organic synthesis, and has a variety of applications in scientific research. The compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not very soluble in water, which can limit its use in some applications.

Future Directions

The future directions for 3-Chloro-1,6-naphthyridin-5(6H)-one-naphthyridin-5(6H)-one include the development of new synthetic methods for its production, as well as the development of new applications for the compound. Additionally, further research is needed to better understand the compound’s biochemical and physiological effects, and to develop new uses for the compound in pharmaceuticals and agrochemicals.

Synthesis Methods

3-Chloro-1,6-naphthyridin-5(6H)-one can be synthesized from 1,6-naphthyridine by chlorination. The chlorination reaction is typically carried out in a solution of acetic acid and chloroform, with a catalytic amount of copper(II) chloride. The reaction is typically carried out at room temperature and is complete in about one hour.

properties

IUPAC Name

3-chloro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQIYWSQWHCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,6-naphthyridin-5(6H)-one

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